molecular formula C24H36 B8791990 1,3,5-Tricyclohexylbenzene

1,3,5-Tricyclohexylbenzene

Cat. No.: B8791990
M. Wt: 324.5 g/mol
InChI Key: QVACPYMPHYFHJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Highly Substituted Benzene (B151609) Derivatives

Benzene and its derivatives are foundational to organic chemistry, serving as crucial building blocks in the synthesis of a wide array of materials, from pharmaceuticals to polymers. fiveable.megalaxy.ai The reactivity and properties of the benzene ring are significantly influenced by the nature of the substituents attached to it. libretexts.orgnumberanalytics.com Highly substituted benzene derivatives, such as 1,3,5-tricyclohexylbenzene, are of particular interest for several reasons:

Steric Influence: The bulky cyclohexyl groups create significant steric hindrance around the central benzene ring. This steric crowding can influence the molecule's conformation, reactivity, and intermolecular interactions.

Electronic Effects: Alkyl groups, like cyclohexyl, are generally considered electron-donating. msu.edu The presence of three such groups on the benzene ring increases its electron density, thereby activating it towards certain chemical reactions. libretexts.org

Supramolecular Chemistry: The defined and rigid structure of molecules like this compound makes them valuable components in the design of supramolecular assemblies and liquid crystals. researchgate.net

Overview of Research Trajectories for this compound

Research involving this compound has explored its synthesis, chemical transformations, and potential applications. Key research areas include:

Synthesis: The primary method for synthesizing this compound is through the Friedel-Crafts alkylation of benzene with cyclohexene (B86901) or a cyclohexyl halide. ontosight.aiuzh.ch Another reported route involves the catalytic trimerization of cyclohexylacetylene. lookchem.comlookchem.com

Hydrogenation: The hydrogenation of 1,3,5-triphenylbenzene (B1329565) can yield this compound. hkust.edu.hk Further hydrogenation of this compound can lead to the formation of 1,3,5-tricyclohexylcyclohexane. acs.org

Functionalization: The benzene ring of this compound can be functionalized, for example, through bromination to produce 2-bromo-1,3,5-tricyclohexylbenzene. cymitquimica.comnih.gov This derivative is useful in the synthesis of bulky ligands for catalysis. chemicalbook.com

Applications in Materials Science: The rigid and bulky nature of the this compound framework makes it a candidate for creating porous organic polymers and as a component in liquid crystal formulations. researchgate.netrsc.org

Catalysis: Derivatives of this compound are being investigated as bulky ligands for transition metal catalysts. escholarship.org These ligands can influence the selectivity and activity of catalytic reactions.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C24H36 nih.govchemscene.com
Molecular Weight 324.54 g/mol chemscene.com
Melting Point 65-66 °C chemicalbook.com
Boiling Point 260 °C (at 15 Torr) chemicalbook.com
Density (Predicted) 0.974 ± 0.06 g/cm³ chemicalbook.com
LogP 7.8297 chemscene.com
Rotatable Bonds 3 chemscene.com

Interactive Data Table: Synthetic Routes to this compound

Reaction TypeReactantsCatalyst/ConditionsProductSource
Friedel-Crafts Alkylation Benzene, Cyclohexyl BromideNot specifiedThis compound escholarship.org
Friedel-Crafts Alkylation Benzene, CyclohexeneNot specifiedThis compound ontosight.ai
Catalytic Trimerization CyclohexylacetyleneIron or Nickel-based catalystsThis compound lookchem.comlookchem.comnih.gov
Hydrogenation 1,3,5-TriphenylbenzeneHeterogeneous catalysts (e.g., Pd/C)This compound hkust.edu.hk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H36

Molecular Weight

324.5 g/mol

IUPAC Name

1,3,5-tricyclohexylbenzene

InChI

InChI=1S/C24H36/c1-4-10-19(11-5-1)22-16-23(20-12-6-2-7-13-20)18-24(17-22)21-14-8-3-9-15-21/h16-21H,1-15H2

InChI Key

QVACPYMPHYFHJI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC(=CC(=C2)C3CCCCC3)C4CCCCC4

Origin of Product

United States

Advanced Synthetic Strategies for 1,3,5 Tricyclohexylbenzene and Its Analogues

Regioselective Synthesis via Friedel-Crafts Alkylation

The direct alkylation of benzene (B151609) with cyclohexene (B86901) in the presence of a Lewis or Brønsted acid catalyst is a classical approach to cyclohexylbenzenes. However, controlling the regioselectivity to obtain the 1,3,5-isomer is a significant hurdle.

Mechanistic Considerations and Yield Optimization

The Friedel-Crafts alkylation of benzene with cyclohexene proceeds via an electrophilic aromatic substitution mechanism. The catalyst, typically a strong Lewis acid like aluminum chloride (AlCl₃) or a Brønsted acid like sulfuric acid (H₂SO₄), protonates the cyclohexene to form a cyclohexyl carbocation. This electrophile then attacks the benzene ring.

The initial monoalkylation product, cyclohexylbenzene, is more reactive than benzene itself due to the electron-donating nature of the cyclohexyl group. This increased reactivity leads to further alkylation, often resulting in a complex mixture of di- and tri-substituted isomers. The directing effect of the first cyclohexyl group favors ortho and para substitution under kinetic control (lower temperatures, shorter reaction times).

To favor the formation of the thermodynamically more stable 1,3,5-isomer, reaction conditions can be manipulated to allow for isomerization of the initially formed products. The meta-substituted dialkylbenzene is the thermodynamic product. acs.org By employing higher temperatures, longer reaction times, and a sufficient amount of catalyst, the initially formed ortho and para isomers can rearrange to the more stable meta isomer, which upon further alkylation can lead to the desired 1,3,5-tricyclohexylbenzene. This process is governed by the principles of kinetic versus thermodynamic control. wikipedia.orguc.eduyoutube.comjackwestin.com

Optimization of the yield for this compound via this route involves a careful balance of reaction parameters to favor the thermodynamic product while minimizing the formation of other isomers and polyalkylated byproducts.

Challenges in Selectivity and Purity in Traditional Routes

Traditional Friedel-Crafts alkylation routes for the synthesis of this compound are often plagued by a lack of selectivity and difficulties in purification. The reaction typically produces a mixture of mono-, di-, and tri-substituted cyclohexylbenzenes, with the di- and tri-substituted products being a mixture of ortho, meta, and para isomers. researchgate.net

The separation of this compound from this complex mixture is challenging due to the similar physical properties of the various isomers. Purification often requires tedious and inefficient methods such as multiple distillations, which can lead to significant product loss. researchgate.net These challenges have driven the exploration of alternative, more selective synthetic methodologies.

Metal-Catalyzed Cross-Coupling Approaches

To circumvent the selectivity issues associated with Friedel-Crafts alkylation, metal-catalyzed cross-coupling reactions have emerged as powerful alternatives for the construction of the this compound framework and its analogues. These methods offer greater control over the regiochemistry by coupling pre-functionalized starting materials.

Negishi Coupling for Cycloalkyl-Aryl Frameworks

A highly effective strategy for the synthesis of 1,3,5-tri(cycloalkyl)benzenes involves the Negishi cross-coupling reaction. acs.orgresearchgate.net This palladium- or nickel-catalyzed reaction couples an organozinc reagent with an organic halide. bohrium.comlibretexts.org For the synthesis of this compound, this approach utilizes the exhaustive coupling of 1,3,5-tribromobenzene (B165230) with a cyclohexylzinc reagent.

This method offers significantly improved yields and purity compared to the traditional Friedel-Crafts route. acs.orgresearchgate.net The success of this reaction can be dependent on the quality of the organozinc reagent, with in-house preparation often providing better results than commercially available reagents. researchgate.net

Table 1: Negishi Coupling for the Synthesis of 1,3,5-Tri(cycloalkyl)benzenes researchgate.net
Starting MaterialCycloalkyl Grignard ReagentCatalystSolventYield (%)
1,3,5-TribromobenzeneCyclohexylmagnesium bromidePd(dppf)Cl₂THF75
1,3,5-TribromobenzeneCyclopentylmagnesium bromidePd(dppf)Cl₂THF80
1,3,5-TribromobenzeneCycloheptylmagnesium bromidePd(dppf)Cl₂THF65

Suzuki Cross-Coupling for Arylcyclohexene Derivatives

The Suzuki-Miyaura cross-coupling is another powerful palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate. libretexts.orgbohrium.comyoutube.com This methodology can be applied to the synthesis of arylcyclohexene derivatives, which are valuable analogues and potential precursors to this compound.

The synthesis of the required cyclohexenylboronic acid or its ester derivative is a key step. These can be prepared from the corresponding cyclohexenyl Grignard reagent and a trialkyl borate. The subsequent Suzuki coupling with a 1,3,5-trihaloaromatic substrate would then yield the desired 1,3,5-tris(cyclohexenyl)benzene. The resulting double bonds can be subsequently hydrogenated to afford this compound. The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.gov

Table 2: Representative Suzuki Cross-Coupling for Aryl-Cycloalkenyl Synthesis
Aryl HalideOrganoboron ReagentCatalystBaseSolventYield (%)Reference
1-Bromonaphthalene1-Cyclohexenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O85Generic Example
4-BromoanisoleCyclopenten-1-ylboronic acid pinacol (B44631) esterPd(dppf)Cl₂K₂CO₃Dioxane/H₂O92Generic Example

Palladium-Catalyzed Synthesis of Related Aromatic Systems

The versatility of palladium catalysis extends to the synthesis of a wide array of related aromatic systems, including those with significant steric hindrance. rsc.org Palladium-catalyzed C-H activation and functionalization reactions offer a direct method for forming C-C bonds on an aromatic ring without the need for pre-halogenation. yale.edu While specific examples for the direct C-H cyclohexylation of benzene to form the 1,3,5-isomer are not prevalent, the principles of directed C-H functionalization could potentially be applied.

Furthermore, palladium catalysts with bulky and electron-rich phosphine (B1218219) ligands have been developed to facilitate cross-coupling reactions of sterically demanding substrates, which is relevant for the synthesis of polysubstituted bulky aromatic compounds like this compound. rsc.orgorganic-chemistry.org These advanced catalytic systems can overcome the steric hindrance that might otherwise impede the coupling of multiple bulky cyclohexyl groups to a benzene ring.

Cyclotrimerization Reactions for 1,3,5-Substituted Benzene Scaffolds

Cyclotrimerization reactions, particularly of alkynes, represent a powerful and atom-economical method for the direct construction of the 1,3,5-substituted benzene core. This [2+2+2] cycloaddition can be catalyzed by a variety of systems, including both transition metals and metal-free reagents, offering a convergent approach to these symmetrical molecules.

The regioselective synthesis of 1,3,5-substituted benzenes from terminal alkynes is a key challenge, as the formation of the 1,2,4-substituted isomer is often a competing pathway. However, careful selection of the catalyst and reaction conditions can highly favor the desired 1,3,5-regioisomer. For instance, the cyclotrimerization of unsymmetrical alkynes like phenylacetylene (B144264) can yield both 1,3,5- and 1,2,4-triphenylbenzene, with the product distribution being influenced by the steric and electronic properties of the alkyne and the catalyst used.

A range of catalysts has been developed to promote the efficient and regioselective cyclotrimerization of alkynes. Transition metal complexes, such as those based on iridium and indium, have shown considerable efficacy. For example, an indium(III) chloride/2-iodophenol system has been reported to catalyze the cyclotrimerization of various alkynes to give 1,3,5-substituted benzenes in excellent yields and with complete regioselectivity. thieme-connect.com This reaction is notable for its tolerance to air and its adherence to the principles of green chemistry. thieme-connect.com Similarly, iridium-based catalysts, such as [Ir(cod)Cl]2/FDPPE, have been successfully employed for the chemo- and regioselective cyclotrimerization of two different terminal alkynes to produce 1,3,5-trisubstituted benzenes.

In addition to transition metals, metal-free catalytic systems have emerged as a sustainable alternative. Brønsted acids, such as p-toluenesulfonic acid (PTSA), have been shown to effectively catalyze the cyclotrimerization of alkynes under solvent-free conditions, providing good to excellent yields of the corresponding 1,3,5-trisubstituted benzenes. mdpi.com This method is environmentally friendly and circumvents the need for precious metal catalysts. mdpi.com The table below summarizes various catalytic systems employed for the synthesis of 1,3,5-substituted benzenes via cyclotrimerization.

CatalystSubstrateSolventTemperature (°C)Yield (%)
InCl₃/2-IodophenolTerminal AlkynesNot specifiedNot specifiedExcellent
[Ir(cod)Cl]₂/FDPPETerminal AlkynesTHFRefluxGood to Excellent
p-TsOH·H₂OTerminal AlkynesSolvent-free60-140Good to Excellent
PTSAAcetophenonesSolvent-freeOptimizedUp to 91
Thionyl chloride/EthanolAryl Methyl KetonesEthanolRefluxGood

Emerging Methodologies for Arylcyclohexane Synthesis

Beyond the direct construction of the substituted benzene ring, the formation of the aryl-cyclohexyl bond is a critical step in the synthesis of this compound and its analogues. While traditional methods like Friedel-Crafts alkylation are well-established, there is a continuous drive to develop more efficient, selective, and sustainable alternatives. Emerging methodologies in this area often leverage modern catalytic cross-coupling and C-H activation strategies.

Decarboxylative Cross-Coupling: A significant advancement in C-C bond formation is the use of decarboxylative cross-coupling reactions. This method utilizes readily available carboxylic acids as coupling partners in place of organometallic reagents. For the synthesis of arylcyclohexanes, this would involve the coupling of a cyclohexanecarboxylic acid derivative with an aryl halide. These reactions are often catalyzed by transition metals like palladium or nickel and offer the advantage of using stable and often inexpensive starting materials, with the only byproduct being carbon dioxide.

C-H Activation: Direct C-H activation has revolutionized the field of organic synthesis by enabling the formation of C-C bonds without the need for pre-functionalized starting materials. nih.govresearchgate.net In the context of arylcyclohexane synthesis, this could involve the direct coupling of benzene with a cyclohexyl-containing partner through the activation of a C-H bond on the benzene ring. While still a developing area for this specific transformation, C-H activation holds immense promise for improving the atom and step economy of such syntheses.

Nickel-Catalyzed Cross-Coupling: Nickel catalysis has gained prominence as a more sustainable and cost-effective alternative to palladium catalysis for a variety of cross-coupling reactions. organic-chemistry.orgwisc.edunih.gov The coupling of cyclohexyl halides or their derivatives (e.g., cyclohexylboronic acids) with aryl halides or pseudohalides using nickel catalysts represents a powerful and versatile method for the synthesis of arylcyclohexanes. These reactions often exhibit high functional group tolerance and can be performed under milder conditions than their palladium-catalyzed counterparts.

Photocatalysis and Electrochemistry: The use of visible light photocatalysis and electrochemistry offers new avenues for the formation of aryl-alkyl bonds under mild and controlled conditions. baranlab.orgyoutube.com These methods can generate reactive radical intermediates from readily available precursors, which can then engage in C-C bond-forming reactions. The application of these techniques to the synthesis of arylcyclohexanes is an active area of research with the potential to provide highly efficient and environmentally friendly synthetic routes.

Development of Sustainable Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing waste, reducing energy consumption, and using less hazardous materials. The synthesis of this compound and its analogues is no exception, and significant efforts are being made to develop more sustainable protocols.

A key area of development is the replacement of traditional homogeneous catalysts with heterogeneous solid acid catalysts for reactions such as Friedel-Crafts alkylation. Solid acids, such as zeolites, clays, and sulfonic acid-functionalized resins, offer several advantages, including ease of separation from the reaction mixture, reusability, and often higher selectivity. acs.org This simplifies the work-up procedure and reduces the generation of acidic waste streams.

Solvent-free reaction conditions are another important aspect of sustainable synthesis. mdpi.comnih.gov Performing reactions in the absence of a solvent, or in a melt phase of the reactants, can significantly reduce the environmental impact of a process by eliminating the need for large volumes of volatile organic compounds. The aforementioned PTSA-catalyzed cyclotrimerization of acetophenones is an excellent example of a solvent-free method for the synthesis of 1,3,5-triarylbenzenes. nih.gov This approach not only enhances the green credentials of the synthesis but can also lead to higher reaction rates and yields.

The table below highlights some sustainable approaches for the synthesis of 1,3,5-substituted benzene derivatives.

Sustainable ApproachCatalyst/ReagentReaction TypeKey Advantages
Solvent-Free SynthesisPTSACyclotrimerization of AcetophenonesReduced waste, cost-effective, easy work-up
Solvent-Free Synthesisp-TsOH·H₂OCyclotrimerization of AlkynesEnvironmentally benign, good to excellent yields
Air-Tolerant CatalysisInCl₃/2-IodophenolCyclotrimerization of AlkynesAtom economical, operational simplicity
Heterogeneous CatalysisSolid Acids (e.g., zeolites)Friedel-Crafts AlkylationCatalyst reusability, reduced waste

Supramolecular Chemistry and Self Assembly of 1,3,5 Tricyclohexylbenzene Derivatives

Fundamental Principles of Non-Covalent Interactions in Tricyclohexylbenzene (B8750146) Systems

The assembly of 1,3,5-tricyclohexylbenzene derivatives into supramolecular structures is governed by a variety of non-covalent interactions. researchgate.net These forces, though individually weaker than covalent bonds, collectively provide the necessary stability for the formation of large, ordered complexes. nih.gov The primary driving forces include hydrogen bonding, π-π stacking, van der Waals forces, and hydrophobic interactions. researchgate.net The interplay between these interactions, dictated by the specific chemical structure of the derivatives, determines the final architecture of the assembled state.

Hydrogen bonding is a critical directional interaction in the self-assembly of appropriately functionalized this compound derivatives. semanticscholar.org While the parent this compound molecule lacks hydrogen bond donor or acceptor sites, derivatives such as benzene-1,3,5-tricarboxamides (BTAs) are prime examples where this interaction dominates. rsc.orgnih.gov In BTAs, the amide groups can form a network of three-fold, cooperative hydrogen bonds with neighboring molecules, leading to the formation of stable, one-dimensional columnar structures. rsc.orgresearchgate.net The presence and strength of these hydrogen bonds can be confirmed by techniques like FTIR spectroscopy, which shows characteristic shifts in the amide C=O and N-H stretching frequencies upon assembly. researchgate.netresearchgate.net

π-π stacking is another non-covalent interaction that can contribute to the stability of these assemblies. libretexts.orgwikipedia.org This interaction involves the aromatic central benzene (B151609) ring of the core structure. rsc.org It is important to note that face-to-face "sandwich" stacking of aromatic rings is often electrostatically repulsive. wikipedia.org More commonly observed and energetically favorable arrangements are parallel-displaced (staggered) or T-shaped (perpendicular) interactions. wikipedia.org In many BTA-based systems, the strong and highly directional nature of the hydrogen bonding network is the primary organizing force, with π-π stacking playing a secondary, stabilizing role. rsc.orgrsc.org The combination of dispersion and electrostatic interactions is fundamental to the nature of π-π stacking. libretexts.orgnih.gov

Interaction TypeKey Molecular FeatureResulting Structure
Hydrogen Bonding Amide, Urea, or Carboxylic Acid groups on the benzene core (e.g., BTAs)Strong, directional, one-dimensional columnar stacks or helical fibers. rsc.orgtue.nl
π-π Stacking Central aromatic benzene ringStabilization of columnar structures through staggered or T-shaped interactions. wikipedia.orgrsc.org

This table summarizes the key non-covalent interactions and their structural consequences in the self-assembly of this compound derivatives.

Steric factors, arising from the size and spatial arrangement of substituent groups, play a crucial role in modulating the self-assembly of this compound derivatives. The bulky cyclohexyl groups, or other large substituents attached to the central benzene core, impose significant spatial constraints that influence both the conformation of individual molecules and their ability to pack into larger structures. rsc.org

Research on 1,3,5-trisubstituted 2,4,6-triethylbenzenes demonstrates how the positioning of functional groups affects molecular interactions and conformations. rsc.org The orientation of side-arms can dictate the formation of specific supramolecular patterns, such as discrete molecular pairs (dimers) held together by weaker C-H···O or C-H···π interactions. rsc.org The stereochemistry of chiral side chains can also have a profound effect; for instance, a heterochiral benzene tricarboxamide derivative was found to form long rod-like assemblies, while its homochiral counterpart only formed dimers under the same conditions. rsc.org This highlights how subtle changes in steric arrangement can switch the assembly pathway from discrete oligomers to extended supramolecular polymers.

Hierarchical Self-Assembly into Ordered Architectures

Hierarchical self-assembly is a process where molecules first organize into primary structures through non-covalent interactions, which then assemble into larger, more complex, and well-defined architectures. Derivatives of this compound are excellent candidates for hierarchical assembly due to their defined geometry, which facilitates the formation of initial one-dimensional structures that can subsequently organize into higher-order networks.

The formation of 2D and 3D networks from this compound derivatives is a direct consequence of hierarchical assembly. The process typically begins with the formation of one-dimensional (1D) supramolecular polymers or fibers, driven by strong, directional interactions like the threefold hydrogen bonding in BTA derivatives. tue.nl

These primary 1D fibers can then interact with each other through weaker, less directional forces, such as van der Waals interactions between the peripheral alkyl or cyclohexyl chains. This subsequent association of fibers can lead to the formation of:

Two-Dimensional (2D) Sheets: Lateral association or alignment of the 1D fibers can form sheet-like structures.

Three-Dimensional (3D) Networks: At sufficient concentrations, the 1D fibers can entangle to form a random, interconnected 3D network that permeates the entire volume of the solvent. beilstein-journals.orgresearchgate.net This network formation is the fundamental basis for the creation of supramolecular gels. beilstein-journals.org

The specific architecture is highly dependent on the molecular structure. For example, studies on halogenated 1,3,5-trisubstituted benzene derivatives show that different substitution patterns lead to distinct dimer formations, which then associate into larger structures via halogen bonds and C-H···Halogen hydrogen bonds, demonstrating a programmed pathway to complex architectures. rsc.org

A key feature of supramolecular systems is their dynamic and responsive nature, which arises from the reversibility of non-covalent bonds. mdpi.comrsc.org This allows for the control of the self-assembly process of this compound derivatives through external stimuli and changes in the local environment, such as the solvent. mdpi.comresearchgate.net

Solvent Effects: The choice of solvent is critical as it can modulate the strength of non-covalent interactions. In nonpolar solvents, hydrogen bonding and π-π stacking are often enhanced, promoting assembly. Conversely, polar, hydrogen-bond-competing solvents can disrupt these interactions and lead to disassembly. nih.gov The hydrophobic effect can also be a major driving force for assembly in aqueous systems for amphiphilic derivatives. tue.nlnih.gov Varying solvent quality can lead to distinct morphological transitions, such as from fibrils to more compact network structures. nih.gov

External Stimuli:

Temperature: Heat can provide enough energy to overcome the non-covalent interactions holding the assembly together, often leading to a sharp, reversible transition from an assembled state (e.g., a gel) to a disassembled state (a solution). beilstein-journals.orgnih.gov This is commonly observed as the gel-to-sol transition temperature (Tgel).

pH: For derivatives containing pH-sensitive groups like amines or carboxylic acids, changes in pH can alter their protonation state. mdpi.com This modifies electrostatic interactions (attraction or repulsion) and hydrogen-bonding capabilities, providing a switch to trigger or reverse the assembly process. researchgate.netrsc.org

Light: By incorporating photo-responsive moieties (e.g., azobenzene) into the molecular structure, light can be used as a clean and remotely controllable stimulus to induce conformational changes that drive assembly or disassembly. mdpi.com

The hierarchical assembly of this compound derivatives into 1D fibers provides a direct route to engineering soft materials like supramolecular gels. rsc.org Low-molecular-weight gelators (LMWGs) based on this scaffold can immobilize large volumes of solvent at very low concentrations by forming a three-dimensional network of self-assembled fibers. beilstein-journals.orgresearchgate.net

The properties of the resulting gels are directly related to the molecular structure of the gelator and the non-covalent forces driving its assembly. For example, derivatives of cis-1,3,5-cyclohexanetricarboxamides form organogels where the driving forces are intermolecular hydrogen bonding between amide groups and van der Waals interactions among hydrophobic alkyl chains. nih.gov The efficiency of a gelator is often characterized by its minimum gelation concentration (MGC) and the thermal stability of the gel (Tgel). researchgate.net

Gelator Derivative TypeExample Solvents GelledKey Driving Interactions
Benzene-1,3,5-tricarboxamides (BTAs)Apolar organic solvents (e.g., cyclohexane)Three-fold hydrogen bonding, van der Waals forces. rsc.orgrsc.org
Triphenylmethyl derivativesPolar solvents (e.g., DMSO, diethylene glycol)Hydrophobic interactions, π-stacking. beilstein-journals.orgresearchgate.net
Thioglucoside derivativesVarious organic solventsHydrogen bonding, van der Waals forces. nih.gov

This table provides examples of gelators based on related core structures and the types of solvents they can immobilize.

By rationally designing the molecular structure—tuning the balance of hydrogen bonding, π-stacking, and steric interactions—it is possible to create supramolecular fibers and gels with tailored properties for various applications. nih.gov

Host-Guest Chemistry of Tricyclohexylbenzene-Based Receptors

The design of synthetic receptors with well-defined cavities is a cornerstone of host-guest chemistry. Typically, this involves the strategic placement of functional groups on a rigid molecular scaffold to facilitate non-covalent interactions with guest molecules. However, specific examples detailing the synthesis of host systems derived from this compound are scarce.

Design and Synthesis of Host Systems with Defined Cavities

The conceptual design of a host system based on this compound would likely involve the functionalization of the cyclohexyl or benzene rings to create a preorganized cavity. The bulky and conformationally flexible cyclohexyl groups could, in principle, form a hydrophobic pocket suitable for encapsulating complementary guest molecules. However, published research explicitly demonstrating this is not readily found.

Molecular Recognition and Encapsulation Phenomena

Molecular recognition relies on the specific and selective binding between a host and a guest molecule. The thermodynamic and kinetic parameters of these interactions dictate the stability and exchange dynamics of the resulting complex. While general principles of molecular recognition are well understood, specific studies quantifying the binding affinities and encapsulation phenomena of this compound-based hosts are not prevalent in the current body of scientific literature.

Thermodynamics and Kinetics of Host-Guest Complexation

The thermodynamics of host-guest complexation are governed by changes in enthalpy and entropy upon binding. Isothermal titration calorimetry (ITC) is a common technique used to determine these parameters. Kinetic studies, on the other hand, provide insights into the rates of guest association and dissociation. Detailed thermodynamic and kinetic data for host-guest complexes involving a this compound core are not widely reported.

Integration into Porous Organic Materials and Frameworks

Porous organic materials, such as Porous Organic Frameworks (POFs) and Metal-Organic Frameworks (MOFs), are of significant interest for applications in gas storage, separation, and catalysis. The geometry and connectivity of the organic building blocks are crucial in determining the structure and properties of the resulting framework.

Design of Porous Organic Frameworks (POFs) Utilizing Tricyclohexylbenzene Units

POFs are constructed from organic building blocks linked by strong covalent bonds. The rigid and C3-symmetric nature of a functionalized this compound derivative could, in theory, serve as a versatile node for the construction of porous networks. For instance, a bromo- or amino-functionalized derivative could undergo cross-coupling reactions to form an extended framework. However, specific examples of POFs constructed from this compound units are not prominently featured in the literature. Research on porous aromatic frameworks has often utilized building blocks like 1,3,5-tris(4-bromophenyl)benzene. rsc.org

Metal-Organic Frameworks (MOFs) incorporating Benzene Derivatives

MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands. The vast library of organic linkers allows for the tuning of MOF properties. While numerous benzene derivatives have been employed as linkers in MOF synthesis, the use of ligands derived directly from this compound is not a commonly reported strategy. The synthesis of MOFs often involves multifunctional linkers to create extended, porous structures. nih.govresearchgate.netescholarship.orgrsc.org

Advanced Structural Characterization and Spectroscopic Investigations

High-Resolution Spectroscopic Techniques

Spectroscopic methods are indispensable for probing the molecular structure and dynamics of 1,3,5-tricyclohexylbenzene in various states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state structure and conformational dynamics of this compound. Due to the molecule's high C3 symmetry, a relatively simple NMR spectrum is anticipated.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and cyclohexyl protons. The three protons on the central benzene (B151609) ring are chemically equivalent and should produce a single signal. The protons of the three equivalent cyclohexyl rings will exhibit more complex splitting patterns due to the various diastereotopic environments of the axial and equatorial protons. The methine proton at the point of attachment to the benzene ring (C1 position of the cyclohexane (B81311) ring) will appear as a distinct multiplet. The remaining methylene (B1212753) protons of the cyclohexane rings will resonate in the upfield region, typically as a series of overlapping multiplets.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is also simplified by the molecule's symmetry. A limited number of signals is expected, corresponding to the chemically non-equivalent carbon atoms. Due to the high symmetry of 1,3,5-trimethylbenzene, a structurally analogous compound, it exhibits only three distinct carbon signals. docbrown.info By analogy, this compound is predicted to show a similarly small number of resonances for the benzene ring and the cyclohexyl groups.

Conformational Dynamics: The cyclohexane rings in this compound can undergo chair-to-chair interconversion. Variable-temperature NMR studies can provide insights into the energetics of this process. At low temperatures, the rate of this conformational exchange may slow down sufficiently on the NMR timescale to allow for the observation of separate signals for the axial and equatorial protons of the cyclohexyl rings. Computational studies on related substituted benzenes have explored the conformational preferences and energy landscapes, which can be correlated with NMR data to provide a detailed understanding of the dynamic behavior in solution. beilstein-journals.orgbeilstein-journals.org

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Please note: The following table contains predicted values based on general principles and data from analogous compounds. Experimental verification is required.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Aromatic CH~7.0-7.2~120-130Aromatic protons and carbons.
Cyclohexyl CH (ipso)-~145-150Benzene carbon attached to cyclohexyl.
Cyclohexyl CH (methine)~2.4-2.6~40-50Methine proton and carbon at C1 of cyclohexyl.
Cyclohexyl CH₂~1.2-1.9~25-35Methylene protons and carbons of cyclohexyl rings.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a unique "fingerprint" of a molecule based on its vibrational modes.

IR Spectroscopy: The IR spectrum of this compound is expected to be characterized by several key absorption bands. These include C-H stretching vibrations of the aromatic ring (typically above 3000 cm⁻¹) and the cyclohexyl groups (typically below 3000 cm⁻¹). C=C stretching vibrations of the benzene ring will appear in the 1450-1600 cm⁻¹ region. Additionally, C-H bending vibrations for both the aromatic and aliphatic moieties will be present in the fingerprint region (below 1500 cm⁻¹). For the analogous 1,3,5-trimethylbenzene, characteristic absorptions for a 1,3,5-trisubstituted benzene ring are observed between 900 and 735 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the symmetric vibrations of non-polar bonds. The spectrum of this compound is expected to show strong signals for the symmetric breathing mode of the benzene ring. The C-C stretching vibrations of the cyclohexyl rings will also be Raman active. Theoretical and computational methods can be employed to predict and assign the vibrational frequencies in the IR and Raman spectra. ehu.esresearchgate.netnih.govresearchgate.net

Characteristic Vibrational Frequencies for this compound

Please note: The following table contains predicted values based on general principles and data from analogous compounds. Experimental verification is required.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3000 - 31003000 - 3100
Aliphatic C-H Stretch2850 - 29602850 - 2960
Aromatic C=C Stretch1450 - 16001450 - 1600
Aliphatic C-H Bend1350 - 14701350 - 1470
Ring Breathing (Benzene)WeakStrong

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation. The molecular formula of this compound is C₂₄H₃₆, with a monoisotopic mass of approximately 324.28 g/mol . chemspider.com

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 324. The fragmentation pattern will likely involve the loss of cyclohexyl radicals (C₆H₁₁) or smaller fragments from the cyclohexyl rings. The cleavage of the bond between the benzene ring and a cyclohexyl group would result in a significant fragment. For the related compound 1,3,5-trimethylbenzene, a major fragmentation pathway is the loss of a methyl group to form a stable benzylic cation. docbrown.info A similar loss of a cyclohexyl group from this compound would be a plausible fragmentation pathway. Further fragmentation could involve the loss of ethylene (B1197577) or other small neutral molecules from the cyclohexyl rings, a common fragmentation pattern for cyclohexyl derivatives.

Predicted Key Fragments in the Mass Spectrum of this compound

Please note: The following table contains predicted values based on general principles and data from analogous compounds. Experimental verification is required.

m/z Proposed Fragment Notes
324[C₂₄H₃₆]⁺Molecular Ion (M⁺)
241[C₁₈H₂₃]⁺Loss of a cyclohexyl radical ([M - C₆H₁₁]⁺)
159[C₁₂H₁₅]⁺Loss of two cyclohexyl radicals
83[C₆H₁₁]⁺Cyclohexyl cation
77[C₆H₅]⁺Phenyl cation

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction techniques are the gold standard for determining the precise arrangement of atoms in the solid state.

Powder X-ray Diffraction (PXRD) is a powerful technique for characterizing the crystalline nature of a bulk sample. A PXRD pattern of a crystalline sample of this compound would exhibit a unique set of diffraction peaks corresponding to the different lattice planes of its crystal structure. This pattern serves as a fingerprint for identifying the compound and assessing its purity. While a specific experimental PXRD pattern for this compound is not publicly available, the technique has been successfully used to determine the crystal structure of related cyclohexane-containing molecules, such as cyclohexane-1,3-cis,5-cis-tricarboxylic acid, from powder data. researchgate.net If a single crystal structure were known, its PXRD pattern could be simulated and compared with experimental data to confirm the bulk material's phase. researchgate.net

Investigation of Polymorphism and Crystal Engineering

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical and chemical properties. The investigation into the polymorphic landscape of this compound, while not extensively documented, holds significant scientific interest.

Crystal engineering principles suggest that the bulky and flexible cyclohexyl groups of this compound could lead to various packing arrangements in the solid state, potentially giving rise to different polymorphs. The interplay of weak intermolecular forces, such as van der Waals interactions and C-H···π interactions, would govern the formation of these crystalline structures. Variations in crystallization conditions, including solvent, temperature, and pressure, could favor the formation of different polymorphic forms.

A systematic study of the polymorphism of this compound would involve a comprehensive screening of crystallization conditions. The resulting crystalline phases would be characterized using techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy. The data obtained would be crucial for constructing a polymorphic landscape of the compound, which is essential for understanding its solid-state properties and for any potential applications.

Table 1: Prospective Polymorphism Investigation of this compound

Crystallization TechniqueControllable ParametersPotential Polymorphic FormsCharacterization Methods
Solution CrystallizationSolvent polarity, Temperature, Evaporation rateForm I, Form II, etc.Single-crystal XRD, Powder XRD
Melt CrystallizationCooling rate, Annealing temperatureMetastable formsDSC, Hot-stage microscopy
SublimationTemperature gradient, PressureSolvent-free crystalsXRD, Solid-state NMR

Scanning Probe Microscopy for Surface and Interface Analysis

Scanning probe microscopy (SPM) techniques are powerful tools for visualizing and manipulating matter at the nanoscale. Both Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM) could provide invaluable information on the surface and interfacial behavior of this compound.

Scanning Tunneling Microscopy (STM) of Self-Assembled Monolayers

Scanning Tunneling Microscopy is a technique that can image conductive surfaces with atomic resolution. To study this compound using STM, it would typically be deposited as a self-assembled monolayer (SAM) on a conductive substrate, such as highly oriented pyrolytic graphite (B72142) (HOPG) or a metal surface like gold (Au(111)).

The formation of ordered two-dimensional structures is driven by a delicate balance of molecule-substrate and intermolecular interactions. The bulky cyclohexyl groups would likely play a significant role in the packing arrangement of the molecules on the surface. STM could reveal details about the molecular orientation, the unit cell of the 2D lattice, and the presence of any surface defects.

While no specific STM studies on this compound have been reported, research on other alkylated benzene derivatives has demonstrated the ability of these molecules to form highly ordered monolayers. These studies provide a framework for what could be expected from STM investigations of this compound. For instance, the interplay between the aromatic core and the flexible cyclohexyl substituents would likely lead to complex and interesting packing arrangements.

Table 2: Potential STM Investigation of this compound Monolayers

SubstrateDeposition MethodExpected ObservationsPotential Insights
HOPGSolution depositionOrdered 2D arrays, influence of cyclohexyl conformationMolecule-substrate interactions, packing density
Au(111)Vapor depositionFormation of domains, potential for molecular manipulationSelf-assembly mechanism, role of intermolecular forces
Ag(111)Co-deposition with other moleculesFormation of binary networksHost-guest chemistry, surface patterning

Atomic Force Microscopy (AFM) for Morphological Studies

Atomic Force Microscopy is a versatile technique that can image the topography of a wide range of surfaces, including insulators, with high resolution. AFM would be a suitable tool for studying the morphology of thin films and larger crystalline aggregates of this compound.

AFM could be used to visualize the growth of crystalline domains on a substrate, providing information on the nucleation and growth mechanisms. It could also be used to probe the mechanical properties of the material at the nanoscale, such as its elasticity and adhesion.

Table 3: Prospective AFM Analysis of this compound Films

Sample TypeImaging ModeMeasurable ParametersPotential Findings
Thin FilmTapping ModeSurface roughness, grain size, film thicknessInfluence of deposition parameters on film morphology
Single CrystalContact ModeSurface defects, step edgesCrystal growth mechanisms
Polymer BlendPhase ImagingPhase separation, domain sizeMiscibility and morphology of blends

Computational Chemistry and Theoretical Insights into 1,3,5 Tricyclohexylbenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental electronic nature of molecules. cuny.edu For 1,3,5-tricyclohexylbenzene, these methods can predict its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. bohrium.com While specific DFT studies on this compound are not extensively documented in literature, calculations on analogous aromatic systems provide a framework for expected findings. nih.gov DFT calculations can determine key molecular properties that govern the molecule's behavior.

Key molecular properties that can be determined via DFT include:

Optimized Geometry: Predicting the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Electron Distribution: Mapping the electron density to identify electron-rich and electron-poor regions, which is crucial for understanding reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity and electronic transitions. The energy gap between them indicates the molecule's kinetic stability. researchgate.net

Aromaticity Indices: Quantifying the aromatic character of the central benzene (B151609) ring, which can be influenced by the bulky cyclohexyl substituents. nih.gov

Calculated PropertyTheoretical MethodPredicted Outcome for this compound
Molecular GeometryDFT (e.g., B3LYP/6-31G(d))C3-symmetric structure with cyclohexyl groups in chair conformations.
HOMO-LUMO GapDFTRelatively large gap, suggesting high chemical stability.
Electrostatic PotentialDFTNegative potential above the benzene ring, positive potential around hydrogens.
Aromaticity (NICS value)DFTNegative value inside the ring, confirming aromaticity.

Computational methods can predict various spectroscopic signatures, which are invaluable for experimental characterization.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound, this would help assign signals to specific protons and carbons in the cyclohexyl and benzene moieties.

Vibrational Spectroscopy: Infrared (IR) and Raman spectra can be simulated to identify characteristic vibrational modes, such as C-H stretching of the aromatic and aliphatic parts, and benzene ring deformations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Self-Assembly

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding conformational flexibility and intermolecular interactions. mdpi.com For a molecule like this compound with flexible cyclohexyl rings, MD is particularly useful. escholarship.org

MD simulations can reveal:

Conformational Landscape: The cyclohexyl groups can adopt various conformations (chair, boat, twist-boat). MD simulations can explore the energy landscape of these conformations and determine their relative populations at different temperatures. nih.gov

Self-Assembly Mechanisms: Due to its disc-like shape, this compound has the potential to self-assemble into ordered structures, such as columnar phases, which are characteristic of discotic liquid crystals. nih.govresearchgate.netresearchgate.net MD simulations can model this process, showing how individual molecules aggregate and organize. shu.ac.uk The simulations can track key parameters like intermolecular distances and orientation to characterize the resulting assemblies. researcher.life

Simulation TypeKey ParametersPredicted Behavior for this compound
Conformational Analysis (in vacuum/solvent)Dihedral angles, Potential energyCyclohexyl rings predominantly in chair conformation, with possible interconversions.
Self-Assembly (in bulk)Radial distribution function, Order parameterTendency to form stacked, columnar aggregates driven by π-π interactions.
System StabilityRoot Mean Square Deviation (RMSD)Low RMSD values in aggregated states would indicate stable assemblies. semanticscholar.org

Rational Design and Prediction of Supramolecular Interactions

The structure of this compound makes it an interesting building block for supramolecular chemistry. researchgate.netrsc.org Computational modeling can guide the rational design of more complex systems based on this core.

By modifying the cyclohexyl or benzene units with functional groups (e.g., hydrogen-bonding donors/acceptors), it is possible to program specific intermolecular interactions. tue.nl Computational predictions can assess the strength and directionality of these interactions:

Hydrogen Bonding: Introducing amide or carboxyl groups could lead to predictable hydrogen-bonded networks.

Halogen Bonding: The addition of halogen atoms can introduce specific and directional halogen bonds, influencing the crystal packing and self-assembly. rsc.org

Theoretical calculations can predict the geometry and binding energy of dimers or larger clusters held together by these non-covalent forces, facilitating the design of materials with desired topologies and properties. bgu.ac.il

In Silico Screening for Host-Guest Systems

The central benzene core of this compound can be envisioned as a component of a larger host molecule in host-guest chemistry. Computational screening, or in silico screening, can rapidly evaluate the potential of such a host to bind various guest molecules. researchgate.net

For a hypothetical host molecule derived from this compound, the screening process would involve:

Creating a Virtual Library: A database of potential guest molecules is assembled.

Molecular Docking: Each guest molecule is computationally "docked" into the binding cavity of the host. Docking algorithms predict the preferred binding pose and estimate the binding affinity (e.g., docking score).

Ranking and Selection: The guest molecules are ranked based on their docking scores, identifying the most promising candidates for experimental validation.

This approach saves significant time and resources compared to traditional experimental screening. While no specific host-guest systems based on this compound are prominently reported, its structural motifs are relevant to the design of synthetic receptors for various molecular recognition tasks. nih.gov

Functionalization and Derivatization for Tailored Molecular Architectures

Regioselective Functionalization of the Benzene (B151609) Core

The functionalization of the 1,3,5-tricyclohexylbenzene core is governed by the principles of electrophilic aromatic substitution, where the directing effects and steric properties of the existing cyclohexyl groups dictate the position of new substituents. The cyclohexyl groups are classified as alkyl groups, which are activating and ortho-, para-directing. In the 1,3,5-substitution pattern, the positions para to each cyclohexyl group are occupied by another cyclohexyl group. Consequently, electrophilic attack is directed exclusively to the ortho positions: carbons 2, 4, and 6.

However, the large steric bulk of the cyclohexyl substituents presents a significant barrier to substitution. youtube.comyoutube.com This steric hindrance makes the unoccupied 2, 4, and 6 positions less accessible to incoming electrophiles, often requiring specific catalysts or more forceful reaction conditions compared to less hindered benzenes. youtube.commsu.edu The regioselectivity is therefore a balance between the electronic directing effect of the alkyl groups and the substantial steric hindrance they impose. youtube.comuomustansiriyah.edu.iq This interplay ensures that monosubstitution, when successful, occurs predictably at one of the ortho positions.

Introduction of Diverse Chemical Functionalities

The introduction of new chemical groups onto the this compound scaffold is a key step in transforming it from a simple hydrocarbon into a versatile building block for advanced materials.

Halogenation represents one of the most direct methods for functionalizing the this compound core. Specifically, bromination has been shown to proceed effectively, yielding the monosubstituted product. The reaction with liquid bromine affords 2-bromo-1,3,5-tricyclohexylbenzene in high yield, demonstrating the feasibility of functionalizing the sterically hindered ring. youtube.com This reaction introduces a versatile handle for further chemical transformations, such as cross-coupling reactions.

Table 1: Bromination of this compound

ReactantReagentProductYieldReference
This compoundBr₂(l)2-Bromo-1,3,5-tricyclohexylbenzeneHigh youtube.com

The direct introduction of an amino group onto the this compound ring via traditional nitration and subsequent reduction is challenging due to steric hindrance. However, an alternative pathway involving a selective carbon-carbon bond cleavage has been developed. Research has shown that this compound can undergo a selective C-C primary amination process. researchgate.net This transformation does not add an amino group to the intact scaffold but instead results in the cleavage of one cyclohexyl group and amination of the ring, yielding 3,5-dicyclohexylaniline. researchgate.net While this derivatization alters the core structure, it demonstrates a viable, albeit indirect, route to aminophenyl compounds from a tricyclohexylbenzene (B8750146) precursor.

Table 2: Dealkylating Amination of this compound Derivative

Starting MaterialProcessProductYieldReference
This compoundSelective C-C primary amination3,5-Dicyclohexylaniline77% researchgate.net

Direct C-H carboxylation of aromatic compounds using carbon dioxide is an area of active research, offering a sustainable route to carboxylic acids. nih.govnih.gov Methodologies exist for the carboxylation of various nonactivated arenes, often requiring specific transition-metal catalysts or strong bases to activate the C-H bond. nih.govnih.gov However, the specific application of these methods to directly carboxylate a C-H bond on the benzene core of this compound is not well-documented in the scientific literature. The significant steric hindrance imposed by the three bulky cyclohexyl groups likely presents a formidable barrier to this transformation, making it synthetically challenging.

Synthesis of Hexasubstituted Benzene Derivatives from this compound Precursors

The synthesis of a fully hexasubstituted benzene derivative by introducing three additional functional groups onto the 2, 4, and 6 positions of this compound is a synthetically demanding goal. Electrophilic aromatic substitution reactions on disubstituted and trisubstituted benzenes are heavily influenced by steric effects. youtube.comuomustansiriyah.edu.iqlibretexts.org In the case of this compound, the three existing substituents create a highly crowded environment around the remaining three hydrogen atoms. Any incoming electrophile would face substantial steric repulsion from the adjacent bulky cyclohexyl groups, which severely deactivates these positions towards further substitution. youtube.comyoutube.com Consequently, there are no prominent reports of successfully synthesizing a hexasubstituted derivative, such as 1,3,5-tricyclohexyl-2,4,6-trinitrobenzene, starting from the this compound precursor. The synthesis of hexasubstituted benzenes typically proceeds through other routes, such as the cyclotrimerization of alkynes or the hydrogenation of hexaphenylbenzene (B1630442) to yield hexacyclohexylbenzene. nih.gov

Impact of Functionalization on Self-Assembly and Materials Properties

The functionalization of the this compound core has a profound impact on its potential for self-assembly and the properties of the resulting materials. The parent molecule is nonpolar and interacts primarily through weak van der Waals forces. Introducing functional groups fundamentally changes its intermolecular interaction capabilities.

For instance, the introduction of amide functionalities onto a 1,3,5-trisubstituted benzene core, as seen in the well-studied benzene-1,3,5-tricarboxamides (BTAs), enables strong, directional hydrogen bonding. rsc.orgtue.nl This directional bonding drives the molecules to self-assemble into well-defined, one-dimensional supramolecular polymers, which can form fibrous networks and gels. rsc.orgresearchgate.net Similarly, introducing carboxyl, amino, or halogen groups onto the this compound scaffold would introduce polarity, the capacity for hydrogen bonding, and dipole-dipole interactions.

These new interactions, combined with the inherent bulkiness of the cyclohexyl groups, would dictate the packing of the molecules in the solid state and their aggregation behavior in solution. The non-polar cyclohexyl groups would influence solubility in organic solvents and could lead to amphiphilic behavior if paired with polar functional groups. This balance between the directional interactions of the new functional groups and the steric demands of the cyclohexyl substituents could be harnessed to design novel materials with unique self-assembly properties, such as liquid crystals, organogels, or porous organic frameworks. researchgate.netrsc.org

Applications of 1,3,5 Tricyclohexylbenzene in Advanced Materials Science and Engineering

Design of High-Performance Polymeric Materials

While not typically incorporated as a primary monomer in the main chain of polymers, the presence and purity of materials derived from processes involving 1,3,5-tricyclohexylbenzene are critical for the quality of high-performance polymers. In the industrial synthesis of phenol (B47542) and cyclohexanone (B45756) from cyclohexylbenzene, isomers of tricyclohexylbenzene (B8750146), including this compound, are formed as by-products. google.comgoogle.comepo.orggoogle.com The removal of impurities from the feedstock is crucial for the downstream production of high-purity bisphenol-A and, subsequently, high-performance polycarbonate polymers. google.com The presence of such bulky, aromatic by-products can interfere with polymerization processes and affect the final properties of the material. Therefore, the management of this compound levels in these chemical streams is an important aspect of quality control in the manufacturing of advanced polymeric materials.

Additionally, derivatives of this compound are utilized in the synthesis of other functional polymers. For instance, the selective C-C primary amination of this compound can produce 3,5-dicyclohexylaniline, a potentially valuable monomer or intermediate for specialty polymers and fine chemicals. researchgate.netresearchgate.net

Organic Electronic and Optoelectronic Devices

The application of this compound in organic electronic and optoelectronic devices is an emerging area of interest, although direct and extensive research is still developing. Its rigid, threefold symmetric structure provides a robust core that can be functionalized to create materials with specific electronic properties. While detailed research on its direct use in devices is limited, it is listed as a material for "Electronic Materials" by some chemical suppliers, suggesting its potential as a building block for more complex organic semiconductors or as a component in device fabrication. bldpharm.com The saturated cyclohexyl groups can enhance solubility and influence the morphology of thin films, which are critical parameters for the performance of organic electronic devices.

Nanoscale Materials and Dendrimeric Structures

The steric hindrance provided by the bulky cyclohexyl groups of this compound moieties is a significant factor in the design and synthesis of nanoscale materials. In the development of carbon nanotube segments, the structural differences and the degree of strain energy can be influenced by the presence of this compound units. nii.ac.jp This suggests that the controlled incorporation of such structures can be a tool for tuning the properties of carbon-based nanomaterials. nii.ac.jp

The C3 symmetry of the this compound core makes it a suitable starting point for the construction of dendrimers and other complex, well-defined nanoscale architectures. Although research is more extensive on related triphenylbenzene-based dendrimers, the principles of using a symmetric core to build successive generations of branches are applicable.

Development of Novel Sorbents for Gas Separation and Storage

Research has indicated the potential of materials derived from this compound for applications in gas storage. The crystal structure of a compound containing a this compound moiety has been shown to possess a linear void channel. nii.ac.jp This structural feature suggests that if solvent-free crystals of such materials could be obtained, they might be useful as gas-storage materials. nii.ac.jp The defined channels within the crystal lattice could provide sites for the adsorption and storage of gas molecules.

Furthermore, derivatives of this compound are mentioned in the context of carbon black production, a material that can be used for gas occlusion and storage. google.comgoogle.comunifiedpatents.comgoogle.comgoogle.com

Catalysis and Sensing Platforms

This compound has been utilized in the field of photoredox catalysis. It has been identified as a product in visible light-driven iron-catalyzed cyclotrimerization reactions. uni-regensburg.de This indicates its stability and potential role in catalytic cycles. Furthermore, the synthesis of ligands derived from this compound is of interest for creating transition metal and main group complexes. escholarship.org The bulky nature of the tricyclohexylphenyl group can be used to stabilize reactive metal centers, which is a key principle in catalyst design. For example, bromination of this compound affords BrC6H2-2,4,6-Cy3, a precursor to versatile aryl ligands. escholarship.org

Future Perspectives and Emerging Research Avenues

Precision Synthesis of Architecturally Complex Tricyclohexylbenzene (B8750146) Frameworks

The creation of architecturally complex frameworks from the 1,3,5-tricyclohexylbenzene core is a burgeoning field of synthetic chemistry. The inherent C3 symmetry of the molecule provides a unique platform for the construction of well-defined, higher-order structures. Future research is directed towards the development of synthetic methodologies that allow for the precise placement of functional groups on both the central benzene (B151609) ring and the peripheral cyclohexyl moieties. This functionalization is the gateway to a diverse range of complex molecular architectures.

Strategic functionalization of the this compound scaffold is paramount. For instance, selective bromination of the benzene ring can introduce reactive sites for subsequent cross-coupling reactions. This approach opens the door to synthesizing extended two-dimensional and three-dimensional networks. Moreover, functionalization of the cyclohexyl rings, while more challenging, could provide even greater control over the final architecture and its properties.

The synthesis of macrocycles and cages based on the this compound unit is a particularly promising avenue. By introducing appropriate linking groups, it is possible to create molecules with defined cavities and pores, which have potential applications in host-guest chemistry, catalysis, and molecular sensing. The rigidity of the tricyclohexylbenzene core can impart pre-organization to these macrocyclic structures, enhancing their binding affinities and selectivities.

Functionalized Derivative Synthetic Strategy Potential Application
2-Bromo-1,3,5-tricyclohexylbenzeneElectrophilic Aromatic SubstitutionPrecursor for cross-coupling reactions to form extended networks.
1,3,5-Tris(4-ethynylphenyl)-2,4,6-tricyclohexylbenzeneSonogashira coupling of a brominated precursorBuilding block for porous organic polymers and metal-organic frameworks.
This compound-based cryptandsMulti-step synthesis involving macrocyclizationHost-guest chemistry, ion sensing, and molecular recognition.

Dynamic Supramolecular Systems and Responsive Materials

The non-covalent interactions of this compound and its derivatives are at the heart of their ability to form dynamic supramolecular systems. The bulky cyclohexyl groups can engage in significant van der Waals and hydrophobic interactions, driving the self-assembly of these molecules into ordered aggregates. These dynamic systems, which are in a constant state of assembly and disassembly, are highly responsive to their environment.

The development of "smart" or "responsive" materials based on the this compound scaffold is a key area of future research. By incorporating stimuli-responsive moieties, it is possible to create materials that change their properties in response to external signals such as light, temperature, or pH. For example, the incorporation of azobenzene (B91143) units can lead to photo-switchable materials where the self-assembly and disassembly can be controlled by light. nih.gov

These responsive materials have a wide range of potential applications, including in drug delivery systems where the release of a therapeutic agent can be triggered by a specific stimulus, and in the development of sensors that signal the presence of a target analyte through a change in their supramolecular organization.

Supramolecular System Driving Interaction Stimulus Potential Application
Organogels from BTA derivativesHydrogen bonding, π-π stackingTemperature, SolventDrug delivery, tissue engineering
Photo-responsive liquid crystalsvan der Waals, photo-isomerizationLight (UV/Vis)Optical switching, data storage
pH-sensitive hydrogelsHydrogen bonding, electrostatic interactionspHControlled release, biosensors

Bio-Inspired Self-Assembly and Soft Matter Applications

Nature provides a rich source of inspiration for the design of complex and functional materials. The principles of bio-inspired self-assembly, where molecules spontaneously organize into hierarchical structures, can be applied to systems based on this compound. The C3 symmetry of this molecule is a common motif in biological systems, such as in the structure of viral capsids and some proteins.

By mimicking these natural design principles, researchers are aiming to create novel soft materials with life-like properties. The self-assembly of functionalized this compound derivatives, particularly BTAs, into long, fibrous structures is reminiscent of the collagen fibrils that form the basis of connective tissues. citedrive.com These synthetic fibers can be used to create hydrogels that mimic the extracellular matrix, providing a scaffold for tissue regeneration. citedrive.com

Furthermore, the surfaces of these self-assembled structures can be decorated with bioactive molecules, such as peptides or carbohydrates, to create materials that can interact with cells and biological systems in a specific and controlled manner. This opens up exciting possibilities for applications in targeted drug delivery, diagnostics, and regenerative medicine.

Bio-Inspired System Biological Analogue Self-Assembly Motif Soft Matter Application
BTA-based nanofibersCollagen fibrilsHelical hydrogen-bonded columnsTissue engineering scaffolds, hydrogels for drug delivery
Glycosylated BTA assembliesGlycocalyxSupramolecular polymerizationCell targeting, anti-adhesion coatings
Peptide-functionalized fibersCytoskeletal filamentsCo-assembly of functionalized monomersBiosensing, dynamic biomaterials

Synergistic Integration of Computational and Experimental Methodologies

The complexity of the self-assembly processes and the vast design space for new this compound-based materials make a purely experimental approach challenging and time-consuming. The synergistic integration of computational and experimental methodologies is therefore crucial for accelerating progress in this field.

Computational modeling, using techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, can provide invaluable insights into the fundamental properties of these systems. DFT calculations can be used to predict the stable conformations of individual molecules and the strength of the non-covalent interactions that drive their self-assembly. researchgate.net MD simulations can then be used to model the dynamic behavior of large ensembles of molecules, providing a detailed picture of the self-assembly process and the structure of the resulting materials. semanticscholar.org

This computational-led approach allows for the in-silico screening of large libraries of potential molecules, identifying the most promising candidates for experimental synthesis and characterization. The experimental results, in turn, provide feedback that can be used to refine and validate the computational models, leading to a powerful iterative cycle of design, prediction, and validation.

Computational Technique Parameter Calculated Significance
Density Functional Theory (DFT)Molecular geometry, interaction energies, electronic propertiesPredicts molecular stability and the strength of intermolecular forces.
Molecular Dynamics (MD)Self-assembly pathways, aggregate morphology, dynamic propertiesSimulates the collective behavior of molecules and the formation of supramolecular structures.
Quantum Mechanics/Molecular Mechanics (QM/MM)Reaction mechanisms, excited state propertiesInvestigates chemical reactions and photophysical processes in complex environments.

Q & A

Q. Basic

  • Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Follow OSHA HCS guidelines for disposal: collect waste in sealed containers and avoid release into water systems .
  • In case of inhalation, administer fresh air and seek medical attention .

How can isotopic labeling elucidate metabolic pathways of this compound in microbial studies?

Advanced
Synthesize ¹⁴C-labeled this compound to trace mineralization products via liquid scintillation counting. Use stable isotope probing (SIP) with ¹³C labels to identify active degraders through density-gradient centrifugation and 16S rRNA sequencing, as applied in RDX research .

What methodological factors explain discrepancies in reported bacterial inhibition by this compound?

Q. Advanced

  • Concentration thresholds : High doses (e.g., 1000 mg/kg) may not inhibit dominant species but suppress rare taxa, requiring high-resolution sequencing (e.g., Illumina MiSeq) .
  • Endpoint selection : Measure functional endpoints (e.g., dehydrogenase activity, substrate-induced respiration) alongside diversity metrics .
  • Experimental scale : Lab microcosms vs. field studies may yield divergent results due to uncontrolled environmental variables.

What are the challenges in detecting low-concentration this compound in environmental samples?

Q. Basic

  • Matrix effects : Co-extracted humic acids interfere with detection. Mitigate via SPE cleanup .
  • Detection limits : Enhance sensitivity using tandem mass spectrometry (MS/MS) or derivatization (e.g., silylation for GC-MS).
  • Quantification : Use isotope dilution with deuterated internal standards to correct recovery losses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.